molecular formula C12H21NO5 B13632332 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Cat. No.: B13632332
M. Wt: 259.30 g/mol
InChI Key: RXOFKKJKNQFBHL-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid (CAS: Not explicitly provided; a related isomer is CAS: 4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholine-3-carboxylic acid) is a morpholine derivative functionalized with a tert-butoxycarbonyl (Boc) protective group and methyl substituents. Its molecular formula is C₁₅H₂₅NO₄, with a molecular weight of 283.37 g/mol. The compound is characterized by:

  • A six-membered morpholine ring substituted with two methyl groups at positions 2 and 4.
  • A Boc group at position 4, providing steric protection and acid-labile deprotection properties.
  • A carboxylic acid group at position 3, enabling reactivity in coupling or conjugation reactions.

This compound is primarily utilized as a building block in organic synthesis, particularly in drug discovery for modifying pharmacokinetic properties or enhancing metabolic stability.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-7-6-13(11(16)18-12(3,4)5)9(10(14)15)8(2)17-7/h7-9H,6H2,1-5H3,(H,14,15)

InChI Key

RXOFKKJKNQFBHL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C(O1)C)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of 2,6-Dimethylmorpholine

The primary synthetic strategy for 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid involves the protection of the morpholine nitrogen atom using di-tert-butyl dicarbonate (Boc2O). The reaction typically proceeds as follows:

  • Starting Material: 2,6-dimethylmorpholine, which provides the morpholine scaffold with methyl groups at positions 2 and 6.
  • Protecting Agent: Di-tert-butyl dicarbonate (Boc2O) is used to introduce the Boc protecting group.
  • Base Catalyst: A base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) facilitates the reaction by deprotonating the amine and activating Boc2O.
  • Solvent: Organic solvents like acetonitrile or tetrahydrofuran (THF) are commonly employed to dissolve reactants and maintain reaction homogeneity.
  • Temperature: The reaction is generally conducted at room temperature to preserve the integrity of sensitive functional groups.
  • Reaction Time: Typically, the process requires several hours to reach completion, monitored by chromatographic techniques.

This method yields the Boc-protected morpholine intermediate, which then undergoes carboxylation at the 3-position to introduce the carboxylic acid functional group, completing the synthesis of the target compound.

Carboxylation at Morpholine-3-Position

Carboxylation involves the introduction of a carboxylic acid group at the 3-position of the morpholine ring. Although specific protocols for this step are less frequently detailed, common approaches include:

  • Use of Carboxylating Agents: Reagents such as carbon dioxide under basic conditions or other carboxylating reagents can be employed.
  • Reaction Conditions: Mild temperatures and controlled pH to avoid Boc group cleavage.
  • Purification: Post-reaction purification typically involves extraction and crystallization to isolate the carboxylic acid derivative.

Purification and Characterization Techniques

Chromatographic Purification

Crystallization

  • Solvent Systems: Mixtures like ethyl acetate/hexane are used for selective crystallization.
  • Temperature Control: Recrystallization at controlled temperatures improves purity by minimizing co-precipitation of impurities.

Analytical Characterization

Industrial and Research-Scale Synthesis Considerations

Scale-Up and Continuous Flow Techniques

Industrial production often mirrors laboratory methods but incorporates:

Deprotection Process

  • Mild Acid Treatment: Boc groups are cleaved under mild acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without affecting other sensitive groups.
  • Reaction Monitoring: TLC and LC-MS ensure complete deprotection without degradation.

Comparative Analysis with Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Implications
4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid C12H21NO5 259.30 Methyl groups at 2 and 6 positions; Boc-protected amine; carboxylic acid at 3-position Balanced polarity and solubility; useful in peptide synthesis
4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid C12H21NO5 259.30 Methyl groups at 6,6-positions; carboxylic acid at 2-position Slightly altered sterics; affects binding and reactivity
(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid C12H21NO5 259.30 Stereochemistry at 4-position; methyl groups at 2-position Enantiomeric purity critical for biological activity

The positional and stereochemical variations influence solubility, reactivity, and suitability for specific synthetic applications. For example, the Boc group facilitates selective amine protection, while methyl substituents modulate steric hindrance and electronic properties.

Summary Table of Preparation Method Parameters

Parameter Description Typical Conditions Notes
Starting Material 2,6-Dimethylmorpholine Commercially available or synthesized Purity affects yield
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) 1.1–1.5 equivalents Excess ensures complete protection
Base Catalyst Sodium hydroxide or 4-dimethylaminopyridine (DMAP) Stoichiometric or catalytic amounts Facilitates Boc group attachment
Solvent Acetonitrile or tetrahydrofuran (THF) Anhydrous, inert atmosphere preferred Solvent choice affects reaction rate
Temperature Room temperature (20–25 °C) Controlled to prevent side reactions Mild conditions preserve Boc group
Reaction Time 2–24 hours Monitored by TLC or HPLC Longer times may increase yield
Purification Silica gel chromatography, crystallization Gradient solvents for chromatography Ensures ≥97% purity
Deprotection Trifluoroacetic acid (TFA) or HCl in dioxane Room temperature, short duration Mild acid conditions avoid degradation

Research Findings and Practical Applications

  • The Boc-protected 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is widely used in peptide synthesis due to its selective amine protection and facile deprotection under mild acidic conditions.
  • The compound's stereochemistry and substituent pattern make it a valuable intermediate in the synthesis of biologically active molecules, including thrombin inhibitors and other pharmacologically relevant agents.
  • Industrial methods emphasize scalable and reproducible synthesis with high enantiomeric purity, employing continuous flow reactors and advanced chromatographic purification to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of the free amine .

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a chemical compound with a unique structure featuring a tert-butoxycarbonyl (Boc) protecting group attached to a morpholine ring. It has the molecular formula C12H21NO5 and a molecular weight of approximately 259.30 g/mol. This compound is significant in biological research, especially in peptide synthesis, where it is often utilized.

Scientific Research Applications

  • Peptide Synthesis The presence of the Boc group allows for the selective protection of amines during various reactions. The Boc group provides a protective mechanism for amino groups, facilitating the formation of peptide bonds without interference from other reactive groups. The compound can be deprotected under mild acidic conditions, making it particularly useful in biological applications where preserving the integrity of the peptide structure is crucial.
  • Synthesis The synthesis of 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid typically involves the reaction of 2,6-dimethylmorpholine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is generally conducted in organic solvents like acetonitrile or tetrahydrofuran at room temperature.
  • Diverse Applications The applications of 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid are diverse. Its specific combination of functional groups and its application as a versatile protecting group in organic synthesis make it unique.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Structural and Functional Analogues

a) 4-[(tert-Butoxy)carbonyl]-6,6-dimethylmorpholine-3-carboxylic Acid
  • Key Differences : The methyl substituents are at positions 6,6 instead of 2,6 .
  • Conformational Flexibility: The 2,6-dimethyl arrangement may allow for a more planar ring conformation, influencing binding interactions in biological systems.
  • Applications : Both isomers serve as intermediates in peptide mimetics, but the 2,6-isomer may offer improved solubility due to reduced steric crowding.
b) tert-Butyl 3-methyl-2-((steroid-derived carboxamido)methyl)-1H-indole-1-carboxylate (from )
  • Structure : A Boc-protected indole derivative with a steroid-like carboxamide side chain.
  • Comparison :
    • Protective Group : Both compounds employ the Boc group, but in different contexts—morpholine (target compound) vs. indole ().
    • Reactivity : The indole derivative’s Boc group stabilizes an amide bond, whereas the morpholine derivative’s Boc group protects a secondary amine. Deprotection conditions (e.g., acidic hydrolysis) would vary based on the scaffold.
    • Applications : The indole compound is tailored for steroid-like molecule synthesis, while the morpholine derivative is suited for peptide or heterocyclic drug design.

Physicochemical and Functional Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid C₁₅H₂₅NO₄ 283.37 2,6-dimethyl Acid-labile Boc group; enhanced solubility due to methyl positioning
4-[(tert-Butoxy)carbonyl]-6,6-dimethylmorpholine-3-carboxylic acid C₁₅H₂₅NO₄ 283.37 6,6-dimethyl Higher steric hindrance; potential for controlled reactivity
tert-Butyl indole-carboxylate derivative C₃₀H₄₂N₂O₃ Not provided N/A Boc-protected amide; steroid-like applications

Q & A

Q. What are the recommended synthetic routes for 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer: The synthesis typically involves a multi-step process: (i) Protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like DMAP. (ii) Introduction of methyl groups at positions 2 and 6 via alkylation or reductive amination, requiring precise stoichiometry to avoid over-substitution. (iii) Carboxylic acid functionalization at position 3, often achieved through hydrolysis of a nitrile or ester precursor under acidic/basic conditions.
  • Critical parameters include solvent polarity (e.g., THF vs. DCM for Boc protection), temperature control (e.g., ≤0°C to prevent Boc cleavage), and catalyst selection (e.g., Pd/C for hydrogenation steps). Yields are highly sensitive to moisture and oxygen levels, necessitating inert atmospheres .

Q. How should researchers assess the purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer:
  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 220–254 nm) is recommended for quantifying purity, as demonstrated for structurally similar morpholine derivatives (e.g., >97.0% purity achieved via HLC for 4-Benzylmorpholine-3-carboxylic acid) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation, with the tert-butyl group appearing as a singlet at ~1.4 ppm in ¹H NMR.
  • Mass Spectrometry (MS) confirms molecular weight, particularly for detecting Boc group retention (e.g., [M+H]+ ion expected at ~300–350 Da).

Advanced Research Questions

Q. What strategies mitigate stereochemical instability during the synthesis of 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid?

  • Methodological Answer:
  • The morpholine ring’s conformational rigidity reduces epimerization risks, but the Boc group’s acid sensitivity necessitates pH-controlled conditions (pH 6–8).
  • Use chiral stationary phase HPLC to monitor enantiomeric excess. For example, related compounds like 4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol require chiral resolution to isolate enantiomers, suggesting similar approaches here .
  • Low-temperature reactions (<−20°C) and non-polar solvents (e.g., hexane) minimize racemization during alkylation steps.

Q. How do solvent polarity and temperature affect the stability of the Boc group in prolonged reactions?

  • Methodological Answer:
  • The Boc group is prone to acid-catalyzed cleavage . Avoid protic solvents (e.g., MeOH) and acidic additives (e.g., TFA) during coupling reactions.
  • Thermal stability studies on analogs like 4-Benzyl-2-morpholinecarboxylic acid hydrochloride (mp 244–245°C) suggest that the morpholine core tolerates elevated temperatures, but Boc decomposition occurs above 60°C in polar aprotic solvents like DMF .
  • Real-time monitoring via FT-IR (loss of Boc C=O stretch at ~1680 cm⁻¹) or in-line LCMS is advised for long-duration reactions.

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer:
  • Discrepancies in NMR shifts often arise from deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurity artifacts (e.g., residual starting materials). Cross-reference with high-purity standards (e.g., >97.0% HLC-grade materials as in ).
  • Variable Temperature (VT) NMR can clarify dynamic rotational isomerism in morpholine derivatives. For example, split peaks in ¹³C NMR may coalesce at higher temperatures, confirming conformational exchange.

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